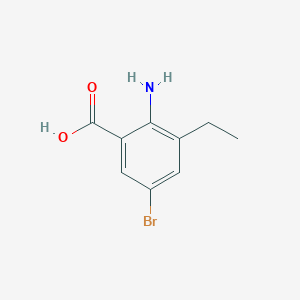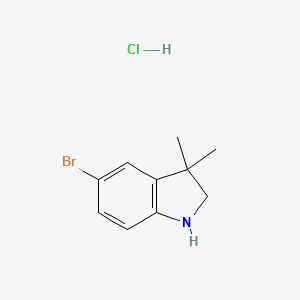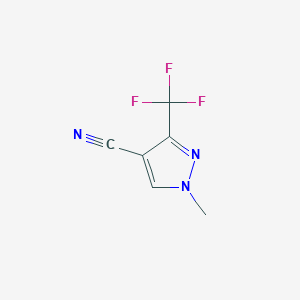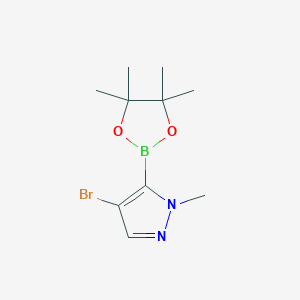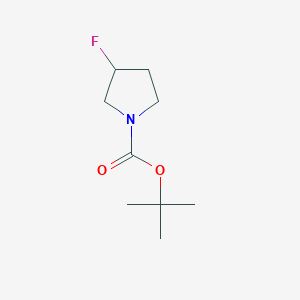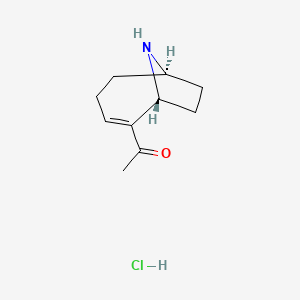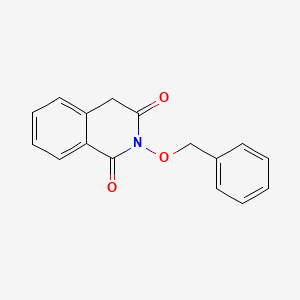
2-(苄氧基)异喹啉-1,3(2H,4H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline-1,3(2H,4H)-dione derivatives are a class of compounds that have garnered significant interest in synthetic chemistry due to their potential applications in various fields, including medicinal chemistry. These compounds are characterized by a fused ring structure that includes an isoquinoline moiety linked to a 1,3-dione group .
Synthesis Analysis
The synthesis of isoquinoline-1,3(2H,4H)-dione derivatives has been achieved through various methods. A notable approach involves a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes, which proceeds via oxidative cross-coupling followed by radical addition to the aromatic ring . Another method includes the oxidative decarbonylative coupling of aliphatic aldehydes with methacryloyl benzamides under metal-free conditions, leading to alkyl-substituted isoquinoline-1,3(2H,4H)-diones . Additionally, the Pictet-Spengler reaction has been utilized to prepare 1,2-disubstituted tetrahydrobenz[g]isoquinoline-5,10-diones, representing a new class of quinones .
Molecular Structure Analysis
The molecular structure of isoquinoline-1,3(2H,4H)-dione derivatives is characterized by the presence of a benzene ring fused to a pyridine ring, which is further connected to a 1,3-dione group. This structure can be modified by various substituents, leading to a diverse range of compounds with different properties and activities .
Chemical Reactions Analysis
Isoquinoline-1,3(2H,4H)-dione derivatives can undergo various chemical reactions, including radical-initiated polymerization when substituted with appropriate functional groups. For instance, amino and nitro substituted derivatives have been used as photoinitiators for polymerization, demonstrating the versatility of these compounds in materials science . Additionally, reactions with different reagents can lead to the formation of novel structures such as pyrrolo[2,1-a]isoquinoline-2,3-diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline-1,3(2H,4H)-dione derivatives are influenced by their molecular structure and substituents. These compounds typically exhibit strong absorption in the UV-visible spectrum, which can be exploited in photoinitiating systems for polymerization . The introduction of electron-withdrawing or electron-donating groups can significantly alter their electronic properties, reactivity, and potential applications .
Relevant Case Studies
Isoquinoline-1,3(2H,4H)-dione derivatives have been studied for their antitumor efficacy, with certain chloroalkyl-substituted naphthalimides showing significant cytotoxicity against various human tumor cell lines. These compounds have been found to induce apoptosis and cell cycle arrest, highlighting their potential as antineoplastic agents . The versatility of these compounds is further demonstrated by their use in photopolymerization processes, where they can initiate polymerization under various light conditions, including visible LEDs and laser diodes .
科学研究应用
合成方法和化学性质
合成中的最新进展
异喹啉-1,3(2H,4H)-二酮化合物,包括类似2-(苄氧基)异喹啉-1,3(2H,4H)-二酮的衍生物,因其合成而受到关注。已经探索了使用丙烯酰苯胺与自由基前体的多样合成方法,以提高效率和环境友好性。这些方法为这一领域的进一步研究提供了平台 (Yan-Ning Niu & Xiao-Feng Xia, 2022)。
化学选择性反应
已经研究了该化合物在化学选择性条件下的反应性,显示其在创建螺[1,3]氧氮杂异喹啉衍生物方面的潜力。这突显了其在合成化学中的多功能性 (A. Esmaeili & M. Nazer, 2009)。
药物发现和分子传感中的应用
抗肿瘤潜力
一系列衍生物已显示出作为抗肿瘤药物的潜力,通过选择性抑制细胞周期依赖性激酶4 (CDK4),展示了该化合物在癌症研究中的相关性 (H. Tsou et al., 2009)。
化学传感器的选择性
已开发出2-(苄氧基)异喹啉-1,3(2H,4H)-二酮的衍生物作为对阴离子具有高选择性的化学传感器。在分析化学中的应用表明其在检测和定量特定物质方面的实用性 (I. E. Tolpygin et al., 2012)。
属性
IUPAC Name |
2-phenylmethoxy-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15-10-13-8-4-5-9-14(13)16(19)17(15)20-11-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIDMDRTGMUMAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

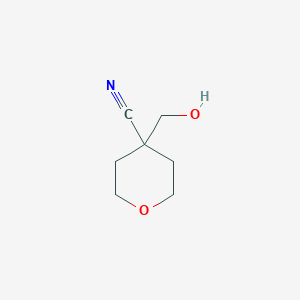
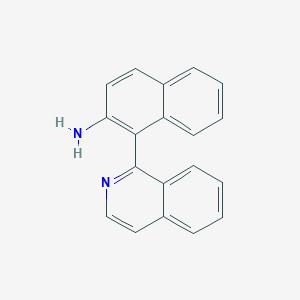
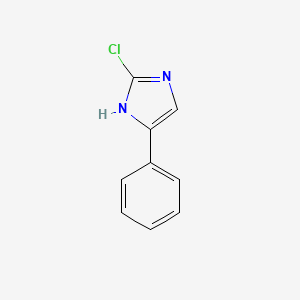
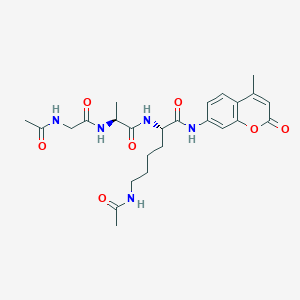
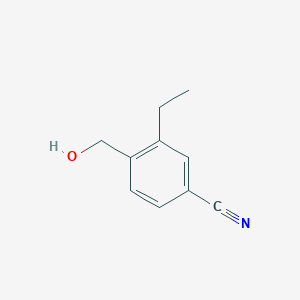
![3-{Bicyclo[2.2.1]heptan-2-yl}propanal](/img/structure/B1292792.png)
